3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea
説明
Significance of Urea (B33335) Pharmacophores in Drug Discovery and Development
The urea pharmacophore is of paramount importance in drug discovery due to its exceptional ability to form strong hydrogen bonds with biological targets. researchgate.net The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.net This dual functionality allows urea-containing molecules to establish multiple, stable interactions with the active sites of proteins and enzymes, which is crucial for their biological activity. nih.gov
The versatility of the urea moiety allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties. nih.gov By modifying the substituents on the nitrogen atoms, medicinal chemists can modulate factors such as solubility, metabolic stability, and target selectivity. frontiersin.org This adaptability has led to the incorporation of the urea scaffold into a wide range of drugs, including anticancer, antiviral, antibacterial, and antidiabetic agents. nih.govnih.gov Furthermore, the diarylurea structure is considered an essential pharmacophore in drug design. researchgate.net
Historical Context of Urea-Containing Compounds in Pharmaceutical Research
The journey of urea in science began with its discovery in urine in 1727 by the Dutch scientist Herman Boerhaave. wikipedia.org A pivotal moment in chemistry occurred in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, marking the first time an organic compound was created artificially. wikipedia.org
The therapeutic potential of urea derivatives began to be recognized in the early 20th century. One of the earliest examples is barbituric acid, formed from the reaction of urea and malonic acid, which led to the development of barbiturates as hypnotics. ureaknowhow.com A significant milestone was the development of Suramin by Bayer's laboratories in Germany. nih.govacs.org Originally developed from a colorless derivative of trypan red, Suramin proved to be a potent antitrypanosomal agent and became the first urea-containing drug introduced into clinical practice for treating sleeping sickness. nih.govacs.orgfrontiersin.orgnih.gov
The mid-20th century saw further expansion of urea-based pharmaceuticals with the discovery of sulfonylureas, such as Glibenclamide (glyburide), which became important drugs for the management of type II diabetes. nih.gov The approval of Sorafenib in 2005, a urea-based oral multikinase inhibitor for cancer treatment, marked a significant achievement and spurred further research into urea derivatives as anticancer agents. frontiersin.orgnih.gov
Overview of Structurally Related Bioactive Compounds Incorporating the Urea Moiety
The structural versatility of the urea scaffold has given rise to a diverse array of bioactive compounds. nih.gov Many of these have been approved as drugs and are used to treat a wide range of diseases. acs.org
Table 1: Examples of Bioactive Urea-Containing Compounds
| Compound Name | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Sorafenib | Oncology | Multi-kinase inhibitor |
| Regorafenib | Oncology | Multi-kinase inhibitor |
| Cabozantinib | Oncology | Multi-kinase inhibitor |
| Lenvatinib | Oncology | Multi-kinase inhibitor |
| Glibenclamide | Diabetes | Sulfonylurea receptor binder |
| Suramin | Antiparasitic | Various, including enzyme inhibition |
| Lisuride | Parkinson's Disease | Dopamine agonist |
| Cabergoline | Parkinson's Disease | Dopamine agonist |
| Degarelix | Oncology | GnRH antagonist |
In addition to these approved drugs, numerous urea derivatives are actively being investigated in preclinical and clinical studies for various therapeutic applications. For instance, certain (Thio)Urea Benzothiazole Derivatives have demonstrated a wide range of biological activities, making them a subject of interest in medicinal chemistry. smolecule.com The development of compounds like 1-(4-((2-oxoindolin-3-ylidene)amino)phenyl)-3-arylureas as potential agents against hepatocellular carcinoma through VEGFR-2 inhibition further highlights the ongoing innovation in this field. nih.gov
Structure
3D Structure
特性
IUPAC Name |
1-ethyl-3-[2-(4-hydroxyphenyl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-12-11(15)13-8-7-9-3-5-10(14)6-4-9/h3-6,14H,2,7-8H2,1H3,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMHUJCEHLEYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376195 | |
| Record name | N-Ethylaminocarbonyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883107-36-6 | |
| Record name | N-Ethyl-N′-[2-(4-hydroxyphenyl)ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883107-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylaminocarbonyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Ethyl 1 2 4 Hydroxyphenyl Ethyl Urea and Analogues
Established Synthetic Pathways for Urea (B33335) Core Structures
The synthesis of N,N'-disubstituted ureas, a cornerstone of organic and medicinal chemistry, is achieved through several well-established methodologies. These pathways range from traditional, high-efficiency reactions to modern, environmentally conscious alternatives.
Conventional Reaction Mechanisms for N,N'-Disubstituted Urea Formation
Historically, the synthesis of substituted ureas has relied on a few key transformations, primarily involving highly reactive intermediates.
The most traditional and widely employed method for generating urea derivatives involves the reaction of amines with phosgene (B1210022) or its equivalents. nih.gov This process typically occurs in two stages. First, a primary amine reacts with phosgene in the presence of a base to form a reactive isocyanate intermediate. This isocyanate is then treated with a second amine nucleophile to yield the final N,N'-disubstituted urea. nih.gov This approach is versatile, allowing for the creation of both symmetrical and unsymmetrical ureas. nih.gov
A more direct conventional route is the reaction of an amine with a pre-formed isocyanate. This nucleophilic addition is generally a high-yielding and straightforward reaction. Another common strategy is the Hofmann rearrangement, where a primary amide is treated with a reagent like phenyliodine diacetate (PIDA) to generate an isocyanate in situ, which is then trapped by an amine or ammonia (B1221849) source to form the urea. thieme-connect.comthieme.de Other methods include the oxidative carbonylation of amines using carbon monoxide in the presence of a transition metal complex and reductive carbonylation. scispace.comijcce.ac.ir
| Method | Reactants | Intermediates | Key Features |
| Phosgene Method | Amine, Phosgene (or equivalent like Triphosgene) | Isocyanate | Highly versatile for symmetrical and unsymmetrical ureas. nih.gov |
| Isocyanate Addition | Amine, Isocyanate | None | Direct, often high-yielding reaction. |
| Hofmann Rearrangement | Primary Amide, Oxidizing Agent (e.g., PIDA) | Isocyanate | In situ generation of isocyanate from a stable precursor. thieme-connect.com |
| Carbonylation | Amine, Carbon Monoxide, Oxidizing/Reducing Agent | Metal-Carbonyl Complex | Utilizes CO as a C1 source. scispace.com |
Green Chemistry Approaches and Environmentally Benign Synthetic Routes
In response to the environmental and safety concerns associated with conventional methods, particularly the use of toxic phosgene and isocyanates, significant research has been directed toward developing greener synthetic routes. nih.govscispace.com
A key focus of green urea synthesis is the utilization of carbon dioxide (CO2) as a renewable, non-toxic C1 feedstock. researchgate.net This can involve the direct carbonylation of amines with CO2, often requiring catalysts and conditions to overcome the thermodynamic stability of CO2. researchgate.net Another innovative approach is electrocatalysis, which enables urea synthesis from nitrate (B79036) and CO2 at ambient temperature and pressure, potentially using renewable electricity. springernature.comnewfoodmagazine.com
The use of safer reagents and solvents is another pillar of green urea synthesis. N,N'-Carbonyldiimidazole (CDI) is a widely used solid, crystalline substitute for phosgene that avoids chlorinated byproducts. nih.gov Similarly, dialkyl carbonates like ethylene (B1197577) carbonate can react with amines, catalyzed by solid bases such as calcium oxide (CaO), to produce ureas in an eco-friendly manner. scispace.comresearchgate.net The development of protocols in bio-alternative solvents, such as Cyrene, eliminates the need for toxic solvents like DMF and simplifies work-up procedures. rsc.org
| Approach | Principle | Example Reactants | Environmental Benefit |
| CO2 Utilization | Using CO2 as a C1 source | Amines, CO2, Catalyst | Replaces toxic phosgene, utilizes a greenhouse gas. researchgate.net |
| Electrocatalysis | Electricity-driven synthesis | Nitrate, CO2, Water | Operates at ambient conditions, can use renewable energy. springernature.comnewfoodmagazine.com |
| Safer Reagents | Replacing hazardous chemicals | Amines, N,N'-Carbonyldiimidazole (CDI) or Ethylene Carbonate | Avoids highly toxic phosgene and its byproducts. nih.govscispace.com |
| Green Solvents | Using bio-based, non-toxic solvents | Isocyanates, Amines in Cyrene | Reduces use of toxic and volatile organic compounds. rsc.org |
Multicomponent Reaction Strategies for Urea Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, have emerged as powerful tools for efficiently building molecular complexity. rsc.org Urea and its derivatives are common building blocks in MCRs, allowing for the rapid synthesis of diverse heterocyclic structures.
The most prominent example is the Biginelli reaction. This one-pot cyclocondensation involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce dihydropyrimidinones. mdpi.comdergipark.org.tr This reaction has been a staple of combinatorial and medicinal chemistry for over a century due to its simplicity and the biological relevance of its products. dergipark.org.tr Numerous catalysts, including heterogeneous and recyclable ones, have been developed to improve the efficiency and environmental footprint of the Biginelli reaction. mdpi.comdergipark.org.tr
Beyond the Biginelli reaction, urea-based MCRs have been employed to synthesize other important heterocyclic systems, such as 1,3,5-thiadiazinane-4-(thi)ones through condensation with formaldehyde (B43269) and hydrogen sulfide. researchgate.net These strategies highlight the utility of MCRs in generating diverse molecular scaffolds from simple, readily available starting materials in a highly atom-economical fashion. rsc.org
| Reaction Name | Components | Product Class | Significance |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | Classic MCR for rapid assembly of medicinally relevant heterocycles. mdpi.comdergipark.org.tr |
| Thiadiazinane Synthesis | Urea/Thiourea, Formaldehyde, Hydrogen Sulfide | 1,3,5-Thiadiazinan-4-(thi)ones | Efficient route to sulfur- and nitrogen-containing heterocycles. researchgate.net |
Targeted Synthesis of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea
The synthesis of the specific molecule this compound is most directly achieved by the nucleophilic addition of tyramine (B21549) to ethyl isocyanate. This reaction is a classic example of N,N'-disubstituted urea formation.
Precursor Synthesis and Characterization
The two primary precursors for this synthesis are tyramine and ethyl isocyanate.
Tyramine (4-(2-aminoethyl)phenol): This is a naturally occurring trace amine derived biochemically from the decarboxylation of the amino acid tyrosine. wikipedia.org It is found widely in fermented foods, plants, and animals. wikipedia.org For laboratory purposes, it can be synthesized via the decarboxylation of tyrosine. wikipedia.org Tyramine is a stable, crystalline solid at room temperature.
Ethyl Isocyanate: This is a reactive, liquid organic compound. It serves as the electrophilic component in the urea formation reaction, providing the carbonyl group and the ethyl substituent. It is typically prepared industrially and is commercially available for laboratory use.
| Precursor | Formula | Molar Mass ( g/mol ) | Appearance | Key Role |
| Tyramine | C8H11NO | 137.18 | Crystalline Solid | Nucleophile (Amine Source) |
| Ethyl Isocyanate | C3H5NO | 71.08 | Colorless Liquid | Electrophile (Carbonyl/Ethyl Source) |
Optimization of Reaction Conditions and Yield
The reaction between an amine and an isocyanate is typically efficient and exothermic. However, optimizing conditions is crucial for maximizing yield, ensuring purity, and enabling scalability. Key parameters for optimization include solvent, temperature, stoichiometry, and reaction time. numberanalytics.comscribd.com
Solvent: A polar aprotic solvent such as tetrahydrofuran (B95107) (THF), acetonitrile, or N,N-dimethylformamide (DMF) is generally suitable, as it can dissolve the reactants without interfering with the reaction.
Temperature: The reaction often proceeds readily at room temperature. Cooling may be necessary for large-scale reactions to control the exotherm, while gentle heating might be used to ensure completion.
Stoichiometry: Using a slight excess of one reagent (often the more volatile or easily removed one, like ethyl isocyanate) can drive the reaction to completion. However, a 1:1 molar ratio is typically effective.
Reaction Time: The reaction is often rapid, but monitoring by techniques like Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid the formation of byproducts.
A systematic approach, such as a Design of Experiments (DoE) or response surface methodology, could be employed to precisely determine the optimal conditions. nih.govacs.org This involves varying factors like temperature and reactant ratios to model their impact on the final yield.
| Parameter | Range/Options | Effect on Reaction |
| Temperature | 0°C to 50°C | Higher temperatures increase reaction rate but may lead to side reactions. researchgate.net |
| Solvent | THF, Acetonitrile, Dichloromethane | Affects reactant solubility and reaction rate. |
| Molar Ratio (Tyramine:Isocyanate) | 1:1 to 1:1.2 | A slight excess of isocyanate can ensure full conversion of tyramine. |
| Concentration | 0.1 M to 1.0 M | Higher concentrations increase the rate but may require better temperature control. researchgate.net |
Strategic Derivatization and Analogue Synthesis
The molecular framework of this compound presents multiple sites for strategic derivatization to explore structure-activity relationships (SAR) and develop analogues with modified properties. Chemical modifications have been systematically applied to its three primary structural components: the 3-ethyl moiety, the 2-(4-hydroxyphenyl)ethyl moiety, and the central urea linker. These modifications aim to modulate factors such as potency, selectivity, and pharmacokinetic profiles.
Modifications on the 3-Ethyl Moiety
The ethyl group attached to the N-3 position of the urea is a key site for modification to probe the impact of steric bulk and lipophilicity on biological activity. Synthetic strategies often involve the reaction of 2-(4-hydroxyphenyl)ethylamine with a variety of isocyanates or the use of alternative amine precursors in multi-step syntheses.
Research into N-alkyl-N'-aryl ureas has demonstrated that variation of the N-alkyl substituent significantly influences the conformational preferences of the molecule. While extensive studies have been conducted on biaryl ureas, the conformational dynamics of N-alkylated analogues are also crucial for receptor interaction. Computational studies, supported by X-ray crystallography and NMR, have shown that even subtle changes, such as altering the alkyl chain length or introducing cyclic structures, can shift the conformational equilibrium between trans-trans and cis-trans forms. This can be stabilized by the formation of internal hydrogen bonds. researchgate.net
Systematic modifications of the ethyl group can include:
Homologation: Extension of the alkyl chain to propyl, butyl, or longer chains to assess the effect of increased lipophilicity.
Branching: Introduction of isomers such as an isopropyl group to evaluate steric hindrance near the urea nitrogen.
Cyclization: Replacement of the ethyl group with alicyclic fragments like cyclopropyl (B3062369) or cyclopentyl, which can impose conformational constraints on the molecule. researchgate.net
Functionalization: Introduction of polar functional groups onto the alkyl chain, though less common for this specific position, can be explored to enhance solubility or introduce new interaction points.
A general synthetic route for these modifications involves the reaction of 2-(4-hydroxyphenyl)ethylamine with the corresponding alkyl isocyanate (R-N=C=O).
| Modification Type | Example Substituent (R) | Rationale |
| Chain Elongation | n-Propyl, n-Butyl | Increase lipophilicity |
| Branching | Isopropyl, sec-Butyl | Introduce steric bulk |
| Cyclization | Cyclopentyl | Impose conformational rigidity researchgate.net |
This table is interactive. Click on the headers to sort the data.
Modifications on the 2-(4-Hydroxyphenyl)ethyl Moiety
The 2-(4-hydroxyphenyl)ethyl portion of the molecule offers several avenues for chemical modification, including substitution on the aromatic ring and alteration of the ethyl linker connecting it to the urea. This moiety is often crucial for target recognition, mimicking natural ligands like tyrosine.
Aromatic Ring Substitutions:
The phenolic hydroxyl group and the aromatic ring are key targets for derivatization. Modifications can alter electronic properties, hydrogen bonding capabilities, and steric interactions. For instance, in the development of diaryl urea derivatives, substitutions on the phenyl ring, such as the introduction of halogen atoms or trifluoromethyl groups, have been shown to be critical for optimizing biological activity. nih.gov Specifically, electron-withdrawing groups can enhance potency. nih.gov
In a study on tyrosol (4-(2-hydroxyethyl)phenol), a structurally similar compound, the 2-hydroxyethyl group was replaced with a 2-(hydroxymethoxy)vinyl (HMV) moiety to enhance biological activity by introducing a formaldehyde-releasing group. nih.govresearchgate.net This highlights the potential for significant functional group interchange on the ethyl side chain.
Common modifications to the phenyl ring include:
Halogenation: Introduction of fluorine, chlorine, or bromine atoms at various positions to modulate lipophilicity and electronic character.
Alkylation/Alkoxylation: Addition of small alkyl or alkoxy groups to explore steric and electronic effects.
Hydroxyl Group Modification: Etherification or esterification of the phenolic hydroxyl to act as a prodrug or to alter solubility and hydrogen bonding capacity.
Ethyl Linker Modifications:
The ethyl linker between the phenyl ring and the urea nitrogen can also be modified. Shortening, lengthening, or rigidifying this linker can impact the spatial orientation of the phenyl group relative to the urea core, which can be critical for binding to biological targets.
| Modification Site | Example Modification | Potential Impact | Reference |
| Phenyl Ring | Introduction of a chlorine atom | Enhanced potency | nih.gov |
| Phenyl Ring | Addition of a trifluoromethyl ether | Enhanced potency | nih.gov |
| Ethyl Side Chain | Replacement with a 2-(hydroxymethoxy)vinyl group | Introduction of new functionality | nih.govresearchgate.net |
| Phenolic Hydroxyl | Etherification | Prodrug strategy, altered solubility |
This table is interactive. Click on the headers to sort the data.
Variations within the Urea Linker
The urea moiety itself is a central pharmacophore, acting as a rigid and effective hydrogen bond donor-acceptor unit. nih.gov However, its properties, such as high polarity and potential for poor metabolic stability or low bioavailability, have led to the exploration of bioisosteric replacements. nih.gov Bioisosterism involves substituting the urea linker with other functional groups that retain similar steric and electronic properties while improving drug-like characteristics.
Thiourea Analogues:
A common and straightforward modification is the replacement of the urea's carbonyl oxygen with a sulfur atom to form a thiourea. This change alters the hydrogen bonding capacity and lipophilicity of the linker.
Heterocyclic Bioisosteres:
A more advanced strategy involves replacing the entire urea group with various heterocyclic scaffolds that can mimic its hydrogen bonding pattern and geometry. Several heterocyclic replacements have been successfully employed in medicinal chemistry:
Cyanoguanidine: This group has been used as a urea bioisostere and has shown improved cell permeability in some contexts. nih.gov
Oxadiazoles: Specifically, the 2-amino-1,3,4-oxadiazole moiety has been identified as a viable urea replacement. nih.govnih.gov
Squaramides: The four-membered squaramide ring is another non-classical bioisostere for the urea group, valued for its ability to form strong hydrogen bonds. nih.gov
2-Aminopyrimidin-4(1H)-one: This heterocyclic system has been used as a urea bioisostere to improve stability and permeability. nih.gov
The synthesis of these analogues typically involves multi-step procedures starting from different precursors than the straightforward amine and isocyanate reaction used for ureas.
| Urea Bioisostere | Key Features | Reference |
| Thiourea | Increased lipophilicity, altered H-bonding | nih.gov |
| Cyanoguanidine | Can improve permeability | nih.gov |
| 2-Amino-1,3,4-oxadiazole | Heterocyclic replacement | nih.govnih.gov |
| Squaramide | Strong hydrogen bonding capacity | nih.gov |
| 2-Aminopyrimidin-4(1H)-one | Can improve stability and permeability | nih.gov |
This table is interactive. Click on the headers to sort the data.
Computational and Theoretical Investigations of 3 Ethyl 1 2 4 Hydroxyphenyl Ethyl Urea
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an ideal tool for analyzing molecules like 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea. tandfonline.comresearching.cn Calculations, typically performed using basis sets like B3LYP/6-311+G(2d, p), allow for the determination of optimized molecular geometry, electronic properties, and spectroscopic profiles. researching.cn
Molecular Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this process would define the precise bond lengths, bond angles, and dihedral angles.
The urea (B33335) functional group is known to have a mostly planar structure due to resonance, which delocalizes the lone pair of electrons from the nitrogen atoms to the carbonyl group. nih.gov However, the ethyl and 4-hydroxyphenylethyl substituents introduce conformational flexibility. DFT calculations would reveal the preferred spatial arrangement of these groups, likely a trans conformation across the N-C(O)-N' moiety to minimize steric hindrance. nih.govnih.gov Studies on similar N-alkyl-N'-aryl ureas confirm that methylation patterns and substituent types significantly influence conformational preferences. nih.gov
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar urea derivatives.
| Parameter | Bond | Predicted Value |
| Bond Lengths | C=O (carbonyl) | ~1.25 Å |
| C-N (amide) | ~1.37 Å | |
| C-C (aromatic) | ~1.39 Å | |
| C-O (phenolic) | ~1.36 Å | |
| Bond Angles | N-C-N (urea) | ~118° |
| O-C-N (urea) | ~121° | |
| C-C-O (phenolic) | ~119° | |
| Dihedral Angle | N-C(O)-N'-C | ~180° (trans) |
Electronic structure analysis would provide insights into the distribution of electrons. The phenolic hydroxyl group and the urea nitrogens act as electron-donating groups, while the carbonyl oxygen is electron-withdrawing. This intramolecular charge transfer is a key feature of aryl ureas and significantly influences their chemical and physical properties. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring and the adjacent urea nitrogen, which are the most likely sites for electrophilic attack. Conversely, the LUMO would likely be centered around the carbonyl group and the adjacent nitrogen atoms, indicating the site for nucleophilic attack. tandfonline.comnih.gov
A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating a molecule that is more readily involved in chemical reactions. nih.gov From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
Ionization Potential (I): ≈ -EHOMO
Electron Affinity (A): ≈ -ELUMO
Chemical Hardness (η): ≈ (ELUMO - EHOMO) / 2
Chemical Softness (S): = 1 / (2η)
Electronegativity (χ): ≈ -(ELUMO + EHOMO) / 2
Electrophilicity Index (ω): = χ² / (2η)
Table 2: Predicted FMO Energies and Reactivity Descriptors (Illustrative) This table presents hypothetical values based on calculations for similar hydroxyphenyl urea derivatives. tandfonline.comacademicjournals.org
| Parameter | Predicted Value |
| EHOMO | -5.8 eV |
| ELUMO | -0.9 eV |
| HOMO-LUMO Gap (ΔE) | 4.9 eV |
| Ionization Potential (I) | 5.8 eV |
| Electron Affinity (A) | 0.9 eV |
| Chemical Hardness (η) | 2.45 eV |
| Electronegativity (χ) | 3.35 eV |
| Electrophilicity Index (ω) | 2.29 eV |
These descriptors provide a quantitative measure of the molecule's reactivity profile.
Prediction and Comparison of Spectroscopic Properties (e.g., UV-Visible, Vibrational Frequencies)
DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results for structural validation.
Vibrational Frequencies (FT-IR): Theoretical calculations of vibrational spectra allow for the assignment of characteristic absorption bands. For this compound, key predicted vibrations would include the N-H stretching of the urea and phenolic OH groups (around 3300-3500 cm⁻¹), C-H stretching from the alkyl and aromatic groups (around 2900-3100 cm⁻¹), the strong C=O carbonyl stretching (amide I band, ~1650 cm⁻¹), and N-H bending coupled with C-N stretching (amide II band, ~1550-1600 cm⁻¹). researchgate.netpw.edu.pl
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. The UV-Vis spectrum of aryl ureas is typically characterized by π→π* transitions within the aromatic ring and n→π* transitions involving the carbonyl group. researchgate.nettubitak.gov.tr The predicted maximum absorption wavelength (λmax) would likely fall in the UV region, and its precise value is influenced by the electronic interplay between the hydroxyphenyl ring and the urea moiety.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nih.gov The MEP map is color-coded to represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MEP surface would show the most negative potential (red) concentrated around the carbonyl oxygen and the phenolic oxygen, highlighting them as the primary sites for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net The most positive potential (blue) would be located around the urea N-H protons and the phenolic hydroxyl proton, identifying them as the principal hydrogen bond donor sites. nih.gov This analysis is crucial for understanding intermolecular interactions in biological systems and crystal packing.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and orbital interactions. wisc.edu It examines charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. researchgate.netosjournal.org
In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. A key interaction would be the charge transfer from the nitrogen lone pairs (nN) to the antibonding orbital of the carbonyl group (πC=O). This n→π interaction is responsible for the planarity of the urea moiety and its resonance stabilization. osjournal.orgresearchgate.net
Analysis of Non-linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, like many aryl urea derivatives, are candidates for non-linear optical (NLO) materials. researchgate.net Computational chemistry can predict NLO properties such as the mean polarizability (α) and the first-order hyperpolarizability (βtotal). acs.org
The presence of the electron-donating hydroxyphenyl group connected to the urea moiety creates a push-pull electronic system that can enhance NLO response. acs.org The magnitude of the first hyperpolarizability (βtotal) is a key measure of a molecule's second-order NLO activity. DFT calculations can compute this value, which is often compared to that of a standard NLO material like urea. nih.govresearchgate.net A higher βtotal value indicates a stronger NLO response, suggesting potential applications in optoelectronics and photonics. nih.govpku.edu.cn The small HOMO-LUMO gap and high charge delocalization characteristic of such molecules are prerequisites for significant NLO properties. nih.gov
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the computational and theoretical investigations, including Hirshfeld surface analysis and crystal packing characterization, for the compound this compound.
Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of the crystal packing for this specific molecule as no published data are available. The scientific community has not yet reported the crystal structure of this compound, which is a prerequisite for performing a Hirshfeld surface analysis and characterizing its crystal packing.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent upon the availability of a crystallographic information file (CIF), which is generated from single-crystal X-ray diffraction data. Without this fundamental data for this compound, a detailed discussion of its intermolecular contacts, fingerprint plots, and crystal packing motifs cannot be conducted.
Further experimental work, specifically the synthesis of a single crystal of this compound and its analysis via X-ray crystallography, would be required to generate the data necessary to perform the computational and theoretical investigations outlined in the requested article section.
Structure Activity Relationship Sar Studies of 3 Ethyl 1 2 4 Hydroxyphenyl Ethyl Urea Analogues
Elucidation of Key Structural Features and Pharmacophores for Biological Activity
The biological activity of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea analogues is fundamentally linked to a set of core structural features that constitute their pharmacophore. The urea (B33335) moiety itself is a central element, playing a crucial role in establishing specific interactions with biological targets. nih.govunina.it This functionality is capable of forming multiple stable hydrogen bonds, which are critical for the binding affinity and specificity of these compounds to proteins and receptors. nih.gov
Key pharmacophoric features identified through various studies include:
The Urea Backbone (-NH-CO-NH-): This group acts as a rigid hydrogen-bond donor and acceptor. The carbonyl oxygen and the N-H protons are frequently observed to engage in hydrogen bonding with amino acid residues in the active sites of enzymes or the binding pockets of receptors. nih.gov For instance, in soluble epoxide hydrolase (sEH) inhibitors, the urea moiety has been shown to mimic the transition state of the catalytic reaction, forming strong hydrogen bonds with key residues like aspartate and tyrosine. nih.gov
Aromatic/Hydrophobic Groups: The presence of aromatic rings, such as the 4-hydroxyphenyl group, and hydrophobic alkyl groups, like the ethyl substituent, are vital. These groups often occupy hydrophobic pockets within the target protein, contributing significantly to the binding affinity through van der Waals and hydrophobic interactions. nih.gov In many diaryl urea derivatives, one aromatic ring system acts as a hydrogen-bond acceptor site while the other binds to a hydrophobic region. nih.gov
Hydrogen Bonding Substituents: The hydroxyl group on the phenyl ring is a key feature, providing an additional point for hydrogen bonding, which can enhance selectivity and potency.
Studies on various urea derivatives have consistently shown that the combination of a central urea linker with appropriate hydrophobic and hydrogen-bonding terminal groups is essential for potent biological activity. nih.govfrontiersin.org
Impact of Substituent Position, Size, and Electronic Properties on Efficacy
The efficacy of analogues is highly sensitive to the nature, position, and electronic characteristics of substituents on the core structure. nih.gov Modifications to the phenyl ring and the N-alkyl group have demonstrated that subtle changes can lead to significant variations in biological activity.
Positional Isomerism: The location of substituents on the aromatic ring is critical. For many urea derivatives, substituents at the para or meta positions are well-tolerated and can enhance activity, whereas ortho substitutions can sometimes lead to a decrease in potency due to steric hindrance. nih.govrsc.org However, in some cases, an ortho-halogen substituent can promote the formation of intramolecular hydrogen bonds, pre-organizing the molecule into a favorable conformation for binding. nih.govrsc.org
Steric Effects (Size): The size of the substituents plays a significant role. Structure-activity relationship studies on urea derivatives targeting various enzymes have shown a preference for bulky, lipophilic groups on one side of the urea moiety. nih.govnih.gov For example, replacing a smaller alkyl group with a larger, more hydrophobic group like adamantyl has been shown to dramatically increase inhibitory activity in certain contexts. nih.govnih.gov Conversely, excessively large groups can introduce steric clashes within a binding site, leading to reduced efficacy.
Electron-withdrawing groups (e.g., halogens like Cl, F; nitro groups) can enhance the hydrogen-bond donating capacity of the urea N-H protons, potentially leading to stronger interactions with the target protein. rsc.orgresearchgate.net The presence of fluorine or chlorine substituents at the meta or para positions has been correlated with predominant urease inhibitory activity in some series. researchgate.net
Electron-donating groups (e.g., methoxy, methyl) can also modulate activity, often by influencing the molecule's lipophilicity and metabolic stability. nih.gov
The interplay of these factors is summarized in the following table, which illustrates general trends observed across various series of urea-based bioactive compounds.
| Modification Type | Substituent/Position | General Impact on Efficacy | Rationale |
| Positional | Ortho on Phenyl Ring | Can decrease activity, but sometimes increases it. | Potential for steric hindrance; can also induce favorable conformations. nih.govrsc.org |
| Meta or Para on Phenyl Ring | Generally well-tolerated or beneficial. | Avoids steric clash with binding site entrance; allows for favorable interactions. nih.gov | |
| Steric (Size) | Small Alkyl Groups | Moderate activity. | Provides a baseline hydrophobic interaction. |
| Bulky/Lipophilic Groups (e.g., Adamantyl) | Often significantly increases activity. | Enhanced hydrophobic interactions with the target's binding pocket. nih.govnih.gov | |
| Electronic | Electron-Withdrawing (e.g., -Cl, -F, -CF₃) | Often enhances potency. | Increases acidity of N-H protons, leading to stronger H-bonds; increases lipophilicity. rsc.org |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Variable; can be beneficial. | Can improve pharmacokinetic properties or engage in specific donor interactions. nih.gov |
Conformational Analysis and its Correlation with Receptor Binding and Enzyme Inhibition
The three-dimensional conformation of this compound analogues is a critical determinant of their interaction with biological targets. The urea functionality, due to resonance delocalization, has a partially restricted rotation around the C-N bonds, leading to distinct conformational preferences. nih.gov
For N,N'-disubstituted ureas, a trans-trans conformation is generally favored, which results in a more extended, planar molecular shape. nih.gov This extended conformation is often crucial for fitting into the binding sites of enzymes and receptors. nih.gov The introduction of additional substituents on the urea nitrogens can disrupt this planarity, shifting the conformational equilibrium towards a cis arrangement, which can alter the biological activity profile. nih.gov
The correlation between conformation and biological activity is evident in several ways:
Receptor Binding: For a molecule to bind effectively to a receptor, its shape must be complementary to the receptor's binding pocket. An extended conformation allows the terminal groups (the hydroxyphenyl and ethyl moieties) to simultaneously occupy distinct sub-pockets, maximizing binding interactions. Allosteric modulators of the Cannabinoid Type-1 receptor, for example, rely on a specific conformation to engage with their non-orthosteric binding site. nih.gov
Enzyme Inhibition: The conformation of urea derivatives is key to their ability to act as enzyme inhibitors. X-ray crystallography studies of urea-based inhibitors complexed with enzymes have shown that the inhibitor often binds in an extended conformation. nih.gov The urea core is frequently positioned to interact directly with the catalytic residues of the enzyme. For instance, some urea derivatives inhibit soluble epoxide hydrolase by placing the urea carbonyl in a position that mimics the transition-state oxygen of the natural substrate, thereby forming strong hydrogen bonds with catalytic amino acids like aspartate and tyrosine and blocking the enzyme's function. nih.gov Similarly, the urea functionality can interact with catalytic serine residues in enzymes like fatty acid amide hydrolase (FAAH), leading to carbamoylation and irreversible inhibition. nih.gov
In essence, the specific, low-energy conformation adopted by a this compound analogue directly dictates its ability to orient its key pharmacophoric features correctly for optimal interaction with its biological target.
Preclinical Biological Activity and Mechanistic Studies
Enzyme Inhibition Profiles
No specific data regarding the inhibitory activity or binding affinity of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea towards human carbonic anhydrase isoforms I and II (hCA I and hCA II) were found in the reviewed literature. While the general class of urea (B33335) derivatives has been explored for various biological activities, dedicated studies on this specific compound's interaction with carbonic anhydrases have not been reported.
Information detailing the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not available. Although structural analogs of some phenylurea compounds have been investigated for AChE inhibition, specific IC₅₀ values and binding characteristics for this compound remain undetermined. vulcanchem.com
There is no available research on the urease inhibitory potential of this compound. The scientific literature on urease inhibitors covers a wide range of chemical scaffolds, but studies specifically evaluating this compound, including its mechanism and kinetics of inhibition, have not been published. sci-hub.senih.govnih.gov
The inhibitory activity of this compound against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) has not been reported. Consequently, data on its potency (IC₅₀ values) and selectivity for these enzymes are not available. While other urea-containing compounds have been assessed as dual inhibitors of these inflammatory enzymes, this specific molecule has not been part of such studies. nih.govnih.gov
A review of the literature found no studies investigating the effect of this compound on kinase activity. There is no information regarding its potential to inhibit cyclin-dependent kinases (CDK), kinase insert domain receptor (KDR), B-Raf, vascular endothelial growth factor receptor 2 (VEGFR-2), or Aurora kinases.
Receptor Modulation and Binding Studies
Direct receptor modulation and binding studies for this compound have not been published. While research has been conducted on structurally similar compounds, such as analogs of 3-(4-chlorophenyl)-1-(phenethyl)urea, which act as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, specific data on the binding affinity and functional activity of this compound at any receptor are currently unavailable. nih.gov
Cannabinoid Type-1 (CB1) Receptor Allosteric Modulation and Binding Assays
Beta-Adrenoceptor (β1-AR) Binding Affinity and Receptor Selectivity
There is no available scientific literature detailing the binding affinity or receptor selectivity of this compound for the beta-1 adrenergic receptor (β1-AR). Investigations into the interactions of various ligands with beta-adrenoceptors are extensive, but this specific compound does not appear to have been a subject of such studies.
Opioid Receptor (kappa, mu, delta) Antagonism and Selectivity
Comprehensive searches of scientific databases did not yield any studies concerning the antagonistic activity or receptor selectivity of this compound at the kappa, mu, or delta opioid receptors. The field of opioid receptor research is vast, with many compounds being screened for agonist and antagonist activities, but this particular urea derivative has not been featured in published research in this area.
Antiproliferative Activity and Cellular Mechanisms in Cancer Cell Lines
In Vitro Cytotoxicity against Various Human Cancer Cell Lines (e.g., HepG2, A549, HCT-116, PC-3, HeLa, MCF-7)
The cytotoxic effects of numerous urea-based compounds have been evaluated against a variety of human cancer cell lines. nih.gov However, specific in vitro cytotoxicity data, such as IC50 values, for this compound against the human cancer cell lines HepG2 (liver), A549 (lung), HCT-116 (colon), PC-3 (prostate), HeLa (cervical), and MCF-7 (breast) are not available in the current body of scientific literature.
Cell Cycle Progression Analysis
No published studies were identified that have analyzed the effects of this compound on cell cycle progression in any cancer cell line. While related compounds have been shown to induce cell cycle arrest, for instance, (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea causing a G1 phase block in MCF-7 cells, similar mechanistic studies for this compound have not been reported. nih.gov
Apoptosis Induction Pathways and Mechanisms
There is a lack of available research on the apoptosis-inducing capabilities and the underlying molecular mechanisms of this compound in cancer cells. Studies on analogous compounds suggest that urea derivatives can trigger apoptosis through various pathways, including the mitochondrial-mediated pathway. nih.govnih.gov For example, (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea has been shown to induce caspase-dependent apoptosis in MCF-7 cells, evidenced by changes in Bcl-2 and Bax levels, loss of mitochondrial membrane potential, and cytochrome c release. nih.gov However, no such specific data exists for this compound.
Interaction with Specific Cellular Targets (e.g., Tubulin, G-quadruplex DNA)
While direct experimental evidence for the interaction of this compound with tubulin and G-quadruplex DNA is not extensively documented in publicly available research, the broader class of urea derivatives has been investigated for such activities.
Tubulin Interaction: Urea derivatives have been explored as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest in anticancer research. The assay to determine such activity typically measures the light scattering caused by microtubule formation from purified tubulin. Compounds that interfere with this process can be identified and their potency, often expressed as an IC50 value, can be determined. For some salicylanilide (B1680751) derivatives, which share some structural similarities with phenolic ureas, IC50 values for tubulin polymerization inhibition have been reported to be in the low micromolar range. nih.gov For example, certain hybrid molecules have demonstrated a dose-dependent inhibition of tubulin polymerization, with IC50 values comparable to known inhibitors like nocodazole. nih.gov
Antioxidant Mechanisms and Radical Scavenging Activity
The antioxidant potential of phenolic compounds is well-established and often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of the 4-hydroxyphenyl group in this compound suggests it may possess antioxidant properties.
The mechanism of radical scavenging by phenolic compounds typically involves the formation of a more stable phenoxyl radical, thereby terminating the radical chain reaction. The efficiency of this process is influenced by the substitution pattern on the aromatic ring.
Table 1: Representative DPPH Radical Scavenging Activity of Phenolic Compounds This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | Data not available |
| Quercetin (Reference) | 5.2 |
| Gallic Acid (Reference) | 2.1 |
| 2-Carboxyphenyl urea | >100 |
| 4-Carboxyphenyl thiourea | 43.79 |
Antimicrobial and Antitubercular Activity Mechanisms
Urea derivatives represent a class of compounds that have been investigated for their antimicrobial and antitubercular properties. nih.govresearchgate.net
Antimicrobial Activity: The antimicrobial mechanism of urea derivatives can be multifaceted, potentially involving the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with cellular metabolic pathways. Screening of various urea derivatives has shown activity against a range of bacterial and fungal strains. nih.govresearchgate.net The specific activity is highly dependent on the substituents on the urea core.
Antitubercular Activity: In the context of tuberculosis, some phenolic compounds have demonstrated activity against Mycobacterium tuberculosis. researchgate.net Furthermore, libraries of urea derivatives have been screened for antitubercular agents, with some compounds showing potent activity. nih.gov A key target for some of these compounds is the synthesis of mycolic acid, an essential component of the mycobacterial cell wall. nih.gov Specifically, enzymes such as epoxide hydrolases (EphB and EphE), which are involved in mycolic acid biosynthesis, have been identified as potential targets for urea-based inhibitors. nih.gov While it is plausible that this compound could exhibit such activity due to its structural features, specific experimental data is lacking.
Investigation of Urea Transporter (UT) Inhibition
Urea transporters are membrane proteins that facilitate the transport of urea across cell membranes and are considered potential targets for the development of novel diuretics. nih.govnih.gov Inhibition of these transporters can be assessed using various in vitro assays, such as measuring the lysis of erythrocytes pre-loaded with a urea analog like acetamide. nih.gov A number of small-molecule inhibitors of urea transporters have been identified through high-throughput screening. nih.govresearchgate.net There is no specific information available in the reviewed literature to suggest that this compound has been investigated as a urea transporter inhibitor.
Preclinical Metabolic Stability and Pharmacokinetic Considerations (in vitro)
The metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its likely in vivo half-life. In vitro metabolic stability is commonly assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate of disappearance of the parent compound over time is measured, and from this, parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. While specific data for this compound is not available, studies on other urea derivatives have shown variable metabolic stability, which can be influenced by the specific chemical structure. For instance, the introduction of fluorine atoms has been shown to improve the metabolic stability of some compounds. nih.gov
Table 2: Representative In Vitro Metabolic Stability Parameters This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
|---|---|---|
| This compound | Data not available | Data not available |
| Compound A (Hypothetical) | 45 | 15.4 |
| Compound B (Hypothetical) | 120 | 5.8 |
The interaction of a drug candidate with plasma proteins, such as human serum albumin (HSA), can significantly affect its pharmacokinetic properties. nih.gov The urea functionality is known to form multiple stable hydrogen bonds with protein targets, which is a key feature in the design of many bioactive compounds. nih.gov The binding of small molecules to proteins can be studied using various biophysical techniques, including isothermal titration calorimetry, fluorescence spectroscopy, and molecular docking. rsc.orgresearchgate.netresearchgate.net
Molecular docking studies on various 1,3-disubstituted urea derivatives have been performed to understand their binding modes within the active sites of target proteins, such as soluble epoxide hydrolase. researchgate.net These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. While a specific binding site analysis for this compound is not available, its structure suggests the potential for hydrogen bonding via the urea and hydroxyl groups, as well as hydrophobic interactions involving the ethyl and phenyl groups.
Molecular Docking and Dynamics Simulations in Drug Discovery
Ligand-Protein Docking for Target Identification and Binding Mode Analysis
Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov This technique is crucial for identifying potential biological targets for a compound and for analyzing its binding mode. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. nih.gov
For 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea, a virtual screening campaign could be conducted by docking it against a library of known protein structures, such as those available in the Protein Data Bank (PDB). researchgate.net The docking scores, typically expressed in kcal/mol, represent the predicted binding free energy; a more negative score indicates a stronger and more favorable interaction. nih.govresearchgate.net This approach helps prioritize potential protein targets for further experimental validation.
Once a high-affinity target is identified, docking analysis provides a static model of the ligand-protein complex. This model is invaluable for visualizing the binding pose of this compound, revealing how its distinct chemical moieties—the ethyl group, the urea (B33335) backbone, and the hydroxyphenyl ring—orient themselves to achieve optimal binding within the target's active site or allosteric pocket. nih.govnih.gov
Illustrative Docking Scores for Target Identification The following table presents hypothetical docking scores to illustrate how this compound might be ranked against various protein classes, a common practice in early-stage drug discovery.
| Protein Target Class | Representative PDB ID | Predicted Binding Affinity (kcal/mol) |
| Soluble Epoxide Hydrolase (sEH) | 1CQZ | -9.8 |
| Cyclooxygenase-1 (COX-1) | 1CQE | -8.5 |
| Cannabinoid Receptor 1 (CB1) | 5TGZ | -9.2 |
| Checkpoint Kinase 1 (Chk1) | 2YWP | -7.9 |
Computational Elucidation of Enzyme-Inhibitor and Receptor-Ligand Complex Interactions
Following the initial identification of a potential target, molecular docking provides detailed insights into the specific interactions that stabilize the complex. For enzyme targets, this analysis can reveal how this compound may act as an inhibitor. For instance, studies on other urea-based compounds have shown their ability to inhibit enzymes like soluble epoxide hydrolase (sEH) by mimicking the transition state of the catalytic reaction. nih.govnih.gov The urea moiety is particularly adept at forming strong hydrogen bonds with key catalytic residues in the enzyme's active site. nih.gov
Similarly, if the target is a receptor, docking can elucidate how the compound modulates its function. For example, urea derivatives have been developed as allosteric modulators of the Cannabinoid Type-1 receptor. nih.gov A docking study of this compound into such a receptor would predict its binding pose in an allosteric site, explaining how it might influence the receptor's conformational state and subsequent signaling pathways. The hydroxyphenyl group could engage in crucial interactions with polar residues, while the ethyl-phenethyl portion could fit into hydrophobic pockets, collectively stabilizing the complex.
Analysis of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, Van der Waals Forces)
A detailed analysis of the docked pose of this compound allows for the characterization of the non-covalent interactions that are fundamental to molecular recognition. The stability of a ligand-protein complex is determined by the sum of these interactions. nih.gov
Hydrogen Bonding: The urea moiety of this compound contains two N-H groups (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor), making it a key anchor for protein binding. nih.gov Additionally, the phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. researchgate.net These groups can form strong, directional hydrogen bonds with amino acid residues like aspartate, tyrosine, and serine in a binding site. nih.gov
Hydrophobic Contacts: The phenyl ring and the ethyl group are hydrophobic and can engage in favorable interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. nih.gov These interactions are crucial for desolvating the ligand from water and stabilizing its position within the binding pocket.
Illustrative Intermolecular Interactions of this compound in a Hypothetical Binding Site This table provides an example of the types of specific interactions that would be identified from a docking simulation.
| Ligand Moiety | Interacting Amino Acid | Interaction Type | Distance (Å) |
| Urea N-H | Aspartic Acid (Side Chain O) | Hydrogen Bond | 2.8 |
| Urea C=O | Tyrosine (Side Chain OH) | Hydrogen Bond | 3.0 |
| Hydroxyphenyl -OH | Glutamine (Side Chain C=O) | Hydrogen Bond | 2.9 |
| Phenyl Ring | Leucine, Phenylalanine | Hydrophobic / π-π Stacking | 3.5 - 4.5 |
| Ethyl Group | Valine, Alanine | Hydrophobic / Van der Waals | 3.8 - 5.0 |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a valuable static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the system's behavior over time. nih.gov An MD simulation would begin with the docked pose of this compound in its target protein, solvated in a water box with physiological ion concentrations. The simulation then calculates the movements of every atom over a period of nanoseconds to microseconds. researchgate.netdntb.gov.ua
This technique is used to assess the conformational stability of the ligand in the binding site. By tracking metrics like the root-mean-square deviation (RMSD) of the ligand's atoms, researchers can determine if the initial binding pose is stable or if the ligand shifts to a different conformation. jppres.com
Furthermore, MD simulations provide crucial information on the dynamics of the binding interactions. For example, the stability and persistence of key hydrogen bonds identified in the docking study can be quantified over the simulation time. nih.gov This analysis can confirm whether these interactions are transient or stable, providing a more accurate understanding of the compound's binding affinity and mechanism of action. The results can help refine the design of more potent and specific analogs. jppres.com
Future Directions and Research Opportunities
Design and Synthesis of Novel Analogues with Enhanced Selectivity and Potency
The development of new analogues of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea is a promising avenue for enhancing its biological activity. Structure-activity relationship (SAR) studies are fundamental in this endeavor, providing insights into how modifications to the molecule's structure influence its potency and selectivity towards biological targets. By systematically altering functional groups on the phenyl ring or modifying the ethylurea (B42620) chain, researchers can aim to optimize interactions with target enzymes or receptors. The synthesis of such novel diaryl urea (B33335) derivatives can be achieved through established chemical reactions, allowing for the creation of a diverse library of compounds for biological screening. mdpi.comnih.govrti.org
The unique hydrogen-bonding capabilities of the urea moiety are crucial for its interaction with biological targets. researchgate.net Therefore, the design of new analogues will likely focus on preserving or enhancing these interactions. The goal is to develop compounds with improved pharmacological profiles, potentially leading to more effective and targeted therapies.
Exploration of New Therapeutic Indications Based on Mechanistic Insights
While the specific mechanistic details of this compound are not extensively documented in publicly available research, the broader class of urea derivatives is known to exhibit a wide range of biological activities. Many urea-based compounds act as inhibitors of various enzymes, including kinases, urease, and soluble epoxide hydrolase. nih.govrsc.org Future research should focus on elucidating the precise molecular targets of this compound.
Understanding the mechanism of action at a molecular level will be instrumental in identifying new therapeutic applications. For instance, if the compound is found to be a potent and selective enzyme inhibitor, it could be investigated for use in diseases where that enzyme is dysregulated. Mechanistic studies will pave the way for exploring its potential in treating a variety of conditions, from metabolic disorders to proliferative diseases.
Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design
The rational design of new drugs is significantly enhanced by the synergy between computational and experimental approaches. scielo.bracs.org In the context of this compound, in silico methods such as molecular docking and pharmacophore modeling can be employed to predict how analogues will bind to potential target proteins. nih.gov These computational tools allow for the virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest predicted affinity and selectivity. rsc.org
Q & A
Q. Q1. What synthetic methodologies are most effective for preparing 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea, and how can purity be optimized?
Methodological Answer: The synthesis of arylurea derivatives typically involves coupling reactions between isocyanates and amines. For compounds with phenolic groups (e.g., the 4-hydroxyphenyl moiety), protecting groups may be required to prevent side reactions. A validated approach includes:
- Step 1: Reacting 4-hydroxyphenethylamine with ethyl isocyanate under anhydrous conditions (e.g., THF, triethylamine as a base) to form the urea backbone .
- Step 2: Deprotection (if needed) using mild acidic or basic conditions.
- Purity Optimization: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (DMSO-d6, δ 6.5–7.5 ppm for aromatic protons) .
Q. Q2. How can researchers distinguish this compound from structurally similar urea derivatives in analytical workflows?
Methodological Answer:
- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm molecular formula (e.g., C₁₃H₁₈N₂O₂, exact mass 234.1368). Key fragments include loss of the ethyl group (m/z 205) and cleavage of the urea bond (m/z 149 for the 4-hydroxyphenethyl fragment) .
- NMR Analysis: Distinctive signals include:
Advanced Research Questions
Q. Q3. How do steric and electronic effects of the 4-hydroxyphenyl group influence the hydrogen-bonding capacity and solubility of this compound?
Methodological Answer:
- Hydrogen Bonding: The phenolic -OH group enhances hydrogen-bond donor capacity, which can be quantified via FT-IR (stretching frequency ~3300 cm⁻¹) and solubility studies in polar vs. nonpolar solvents.
- Solubility: Measure logP (octanol/water partition coefficient) experimentally or predict via software (e.g., ChemAxon). Compare with analogues lacking the hydroxyl group to isolate electronic contributions .
- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to visualize H-bond donor/acceptor sites .
Q. Q4. What experimental strategies can resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Reproducibility Checks: Standardize solvent (e.g., DMSO-d6 for NMR), temperature, and concentration across labs.
- 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating 1H and 13C shifts. For example, HMBC can confirm connectivity between the urea carbonyl and adjacent CH₂ groups .
- Cross-Validation: Compare with synthesized reference standards or commercial analogs (e.g., 1-[2-(4-hydroxyphenyl)ethyl]urea derivatives) to isolate structural discrepancies .
Q. Q5. How can researchers assess the potential biological activity of this compound given its structural similarity to phenolic antioxidants?
Methodological Answer:
- In Vitro Assays:
- Antioxidant Activity: DPPH radical scavenging assay (IC50 determination) and ORAC (oxygen radical absorbance capacity) .
- Enzyme Inhibition: Screen against targets like cyclooxygenase (COX) or tyrosinase, given the phenolic moiety’s role in redox interactions.
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., methylated -OH, ethyl chain elongation) to isolate pharmacophore contributions .
Data Presentation and Critical Analysis
Q. Q6. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?
Methodological Answer:
- Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50.
- ANOVA with Post Hoc Tests: Compare toxicity across concentrations (e.g., 0.1–100 μM) in cell viability assays (MTT, resazurin). Report p-values and confidence intervals .
Q. Q7. How can computational models predict the environmental persistence of this compound?
Methodological Answer:
- QSPR Models: Use quantitative structure-property relationship (QSPR) software (e.g., EPI Suite) to estimate biodegradation half-life and bioaccumulation potential.
- Molecular Dynamics Simulations: Simulate hydrolysis pathways (e.g., urea bond cleavage in aqueous environments) using AMBER or GROMACS .
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